4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride
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Overview
Description
4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4. It is a derivative of piperidine, substituted with a 1,2,3-triazole ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that the compound exhibited significant HSP90α binding affinity . The mode of interaction between the compound and the binding sites of HSP90 involves hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways involving HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Result of Action
The compound exhibits anti-proliferative activities, particularly in the Capan-1 cell line . The compound’s action results in the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This marks the beginning of the era of HSP90 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the 1,2,3-triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a copper catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride
- 4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1,2,3-triazole ring enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(triazol-1-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-6-5-9-10-11;;/h5-8H,1-4H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMSJTQAAJNALK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423028-48-1 |
Source
|
Record name | 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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